molecular formula C10H12N2O B13822801 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI)

1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI)

Cat. No.: B13822801
M. Wt: 176.21 g/mol
InChI Key: NOQIAGPPFKGAOW-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI): is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an imidazole ring, with three methyl groups and an oxide group attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by oxidation. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as N-bromosuccinimide (NBS) for specific steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxide group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted benzimidazoles .

Scientific Research Applications

1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) is unique due to its specific substitution pattern and the presence of an oxide group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1,2,5-trimethyl-3-oxidobenzimidazol-3-ium

InChI

InChI=1S/C10H12N2O/c1-7-4-5-9-10(6-7)12(13)8(2)11(9)3/h4-6H,1-3H3

InChI Key

NOQIAGPPFKGAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=[N+]2[O-])C)C

Origin of Product

United States

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